3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione
Description
3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is also known by its IUPAC name, N-neopentyltetrahydro-3-thiophenamine 1,1-dioxide . This compound is characterized by its thiolane ring structure, which is a five-membered ring containing sulfur.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)7-10-8-4-5-13(11,12)6-8/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRUGZDKJVJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of neopentylamine with a thiolane derivative under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The compound is then purified through crystallization or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives .
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.
Biology
Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules, which may lead to insights into its role in biological pathways and mechanisms.
Medicine
The therapeutic potential of 3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione is being investigated for various applications:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds structurally similar to this one have shown significant antiproliferative activity in human tumor cells .
- Antimicrobial Properties : Ongoing research aims to evaluate its effectiveness against various microbial strains.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for use in:
- Polymer Chemistry : As an intermediate in synthesizing novel polymers.
- Catalysis : Potential applications as a catalyst or catalyst precursor in organic reactions.
Anticancer Research
A notable study evaluated the anticancer activity of compounds derived from similar structures to this compound. These compounds were tested against a panel of cancer cell lines, demonstrating significant growth inhibition rates . Such findings underscore the potential for developing new anticancer agents based on this compound's framework.
Another research effort focused on assessing the biological activity of related thiolane derivatives. The study highlighted their interactions with specific enzymes and receptors, suggesting that modifications to the thiolane structure could enhance biological efficacy .
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-(2-{[(1S)-2-hydroxy-1,2-dimethylpropyl]amino}pyrimidin-4-yl)-1-(4-methoxyphenyl)urea
- Dimethylaminopropylamine
Uniqueness
3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione is unique due to its specific thiolane ring structure and the presence of a neopentylamine group . This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione, also known by its CAS number 1225525-30-3, is a sulfur-containing organic compound with a complex structure that includes a thiolane ring and an amino group. This unique configuration potentially contributes to various biological activities, making it a compound of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.32 g/mol. The compound features a thiolane ring, which is a five-membered cyclic sulfide, along with a dimethylpropyl amino substituent that enhances its solubility and biological activity compared to similar compounds .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities. These activities include antimicrobial properties, anticancer effects, and potential interactions with various biomolecular targets.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential to inhibit cancer cell proliferation in vitro. |
| Enzyme Inhibition | May interact with specific enzymes, affecting metabolic pathways. |
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group and thiolane ring play crucial roles in its reactivity and binding affinity to enzymes and receptors. Detailed studies are needed to elucidate the exact pathways and targets involved in its biological effects.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Activity : A study demonstrated that derivatives of thiolane compounds exhibited significant antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the thiolane ring was critical for this activity .
- Anticancer Potential : Research on structurally similar compounds indicated promising anticancer activity through apoptosis induction in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival .
- Enzyme Interaction Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound with various enzymes. These studies suggest that the compound may effectively inhibit certain enzymes involved in metabolic processes .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the modification of functional groups to optimize biological activity and solubility. Various derivatives can be synthesized by altering the substituents on the thiolane ring or amino groups .
Table 2: Synthetic Routes and Key Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form sulfoxides or sulfones. |
| Reduction | Reduction reactions can yield different thiolane derivatives. |
| Substitution | Amino group can participate in substitution reactions with alkyl halides. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
